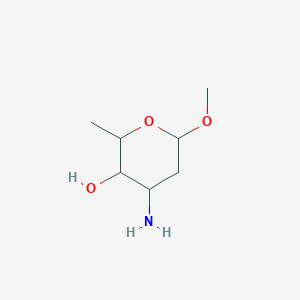
4-Amino-6-methoxy-2-methyloxan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-methoxy-2-methyloxan-3-ol, also known as AMMOX, is a synthetic compound that has been studied for its potential applications in scientific research. AMMOX is a derivative of the naturally occurring amino acid, methionine, and has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
4-Amino-6-methoxy-2-methyloxan-3-ol has been shown to act as a potent inhibitor of the enzyme, methionine adenosyltransferase (MAT), which is involved in the synthesis of S-adenosylmethionine (SAMe). SAMe is an important molecule involved in many cellular processes, including methylation reactions and the synthesis of neurotransmitters.
Biochemical and Physiological Effects:
The inhibition of MAT by this compound has been shown to have a variety of biochemical and physiological effects. These include alterations in cellular metabolism, changes in gene expression, and modulation of signaling pathways. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of using 4-Amino-6-methoxy-2-methyloxan-3-ol in laboratory experiments is its specificity for MAT inhibition, which allows for targeted modulation of SAMe levels. However, this compound can be difficult to synthesize and may have limited solubility in aqueous solutions.
Future Directions
There are several areas of future research that could be pursued with regards to 4-Amino-6-methoxy-2-methyloxan-3-ol. These include further investigation of its mechanism of action and its effects on cellular signaling pathways. In addition, this compound could be studied for its potential therapeutic applications in a variety of diseases, including cancer and neurodegenerative disorders.
Synthesis Methods
4-Amino-6-methoxy-2-methyloxan-3-ol can be synthesized using a multi-step process that involves the reaction of methionine with various reagents. One common method involves the use of iodine and hydrochloric acid to convert methionine to S-methylcysteine. This intermediate is then reacted with formaldehyde and sodium borohydride to yield this compound.
Scientific Research Applications
4-Amino-6-methoxy-2-methyloxan-3-ol has been studied for its potential applications in a variety of scientific fields, including biochemistry, pharmacology, and toxicology. One area of research has focused on the mechanism of action of this compound and its effects on cellular metabolism and signaling pathways.
properties
CAS RN |
18977-92-9 |
|---|---|
Molecular Formula |
C7H15NO3 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
(2S,3S,4S,6R)-4-amino-6-methoxy-2-methyloxan-3-ol |
InChI |
InChI=1S/C7H15NO3/c1-4-7(9)5(8)3-6(10-2)11-4/h4-7,9H,3,8H2,1-2H3/t4-,5-,6+,7+/m0/s1 |
InChI Key |
UIWJWFKPPXKEJV-VWDOSNQTSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)OC)N)O |
SMILES |
CC1C(C(CC(O1)OC)N)O |
Canonical SMILES |
CC1C(C(CC(O1)OC)N)O |
Other CAS RN |
67737-60-4 54623-23-3 |
synonyms |
methyl 3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexapyranoside methyl daunosamine methyldaunosamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-Chloroethoxy(ethyl)phosphinothioyl]oxybenzonitrile](/img/structure/B94158.png)
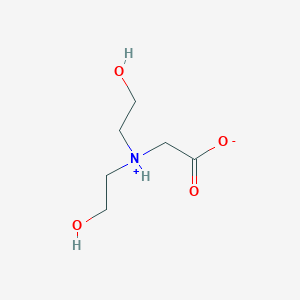

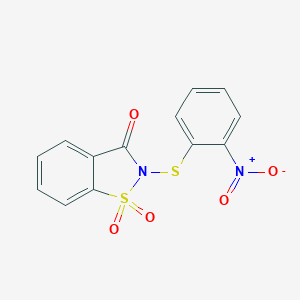
![Methyl 4-[(phenoxycarbonyl)oxy]benzoate](/img/structure/B94163.png)




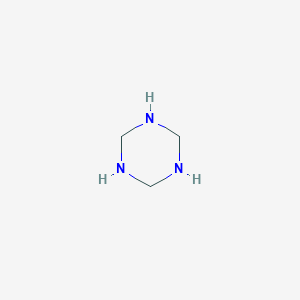
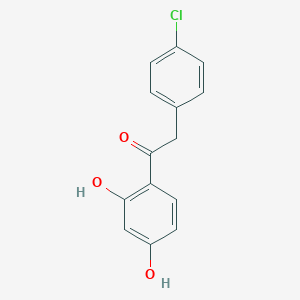
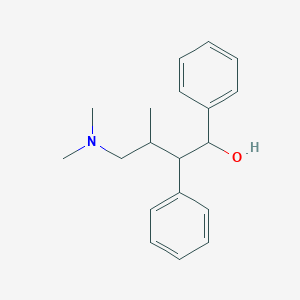
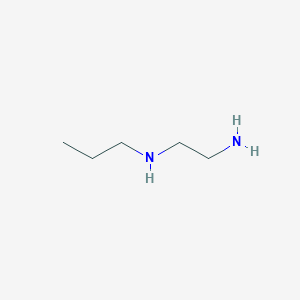
![2-Naphthalenesulfonic acid, 5-amino-8-[(4-hydroxyphenyl)amino]-](/img/structure/B94182.png)